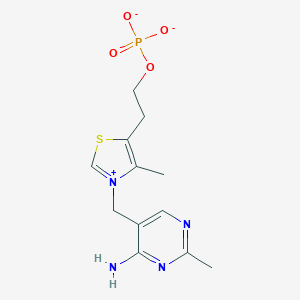

Chlorure de monophosphate de thiamine

Vue d'ensemble

Description

Le monophosphate de thiamine (chlorure) (dihydrate) est un composé hydrosoluble qui sert d'intermédiaire dans le métabolisme de la thiamine (vitamine B1). C'est un métabolite endogène qui joue un rôle crucial dans les voies biochimiques des organismes vivants. Le composé est souvent utilisé dans la recherche scientifique pour étudier le métabolisme et la fonction de la thiamine .

Applications De Recherche Scientifique

Thiamine monophosphate (chloride) (dihydrate) has a wide range of applications in scientific research:

Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) to quantify thiamine in various samples.

Biology: Studied for its role in thiamine metabolism and its effects on cellular processes.

Industry: Utilized in the production of fortified foods and supplements to ensure adequate thiamine intake.

Mécanisme D'action

Target of Action

Thiamine monophosphate chloride, also known as thiamine monophosphate (TMP), primarily targets thiamine-phosphate kinase . This enzyme plays a crucial role in the conversion of TMP to thiamine pyrophosphate (TPP) , which is a coenzyme involved in the catabolism of sugars and amino acids .

Mode of Action

TMP acts as a substrate for thiamine-phosphate kinase, leading to the production of TPP . The mechanism of action of thiamine (the base form of TMP) on endothelial cells is thought to be related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . This redirection is achieved through the active forms of thiamine, which are phosphorylated thiamine derivatives .

Biochemical Pathways

Thiamine, including its monophosphate form, plays a key role in intracellular glucose metabolism . It is involved in the catabolism of sugars and amino acids via its conversion to TPP . TMP also acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine . The biochemical pathways affected by thiamine are linked to energy metabolism and biosynthesis of nucleic acids .

Pharmacokinetics

The pharmacokinetics of thiamine and its derivatives have been studied extensively . Thiamine cannot be stored in the body; however, once absorbed, the vitamin is concentrated in muscle tissue . Lipophilic thiamine derivatives, such as TMP, have shown significant improvements in bioavailability compared to water-soluble thiamine .

Result of Action

The primary result of TMP’s action is the production of TPP, a coenzyme involved in the catabolism of sugars and amino acids . This leads to the maintenance of proper functioning of the heart and the nervous and digestive systems . Moreover, thiamine plays an important role in helping the body convert carbohydrates and fat into energy .

Action Environment

The action of thiamine and its derivatives, including TMP, can be influenced by various environmental factors. For instance, in basic soil, thiamine produced through the decay of various organisms is degraded to several products . These products are then recovered by bacteria via specific transport systems and used as building blocks for the biosynthesis of thiamine phosphates .

Analyse Biochimique

Biochemical Properties

Thiamine monophosphate chloride is involved in several biochemical reactions. It acts as a substrate for thiamine-phosphate kinase, an enzyme that catalyzes the phosphorylation of thiamine monophosphate to thiamine pyrophosphate . Thiamine pyrophosphate is a coenzyme essential for the catabolism of sugars and amino acids . Thiamine monophosphate chloride also interacts with thiamine pyrophosphatase, which hydrolyzes thiamine pyrophosphate to thiamine monophosphate . These interactions highlight the compound’s role in maintaining thiamine homeostasis and facilitating energy production.

Cellular Effects

Thiamine monophosphate chloride influences various cellular processes. It is involved in cellular respiration and the oxidation of fatty acids, contributing to energy production in mitochondria . The compound also affects cell signaling pathways and gene expression by serving as a precursor to thiamine pyrophosphate, which is necessary for the proper functioning of enzymes involved in neurotransmitter synthesis . Thiamine monophosphate chloride’s impact on cellular metabolism is evident in its role in the pentose phosphate pathway, where it helps generate ribose-5-phosphate for nucleotide synthesis .

Molecular Mechanism

At the molecular level, thiamine monophosphate chloride exerts its effects through its conversion to thiamine pyrophosphate. Thiamine pyrophosphate acts as a coenzyme for several enzymes, including transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase . These enzymes are involved in critical metabolic pathways such as the citric acid cycle and the pentose phosphate pathway . Thiamine monophosphate chloride’s role as a precursor ensures the availability of thiamine pyrophosphate, which is essential for these enzymatic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of thiamine monophosphate chloride have been studied extensively. The compound is relatively stable at acidic pH but degrades more rapidly at neutral or alkaline pH . Over time, thiamine monophosphate chloride can hydrolyze to thiamine, especially in the presence of alkaline phosphatase . Long-term studies have shown that thiamine monophosphate chloride maintains its efficacy in supporting cellular functions, although its stability can be influenced by environmental factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of thiamine monophosphate chloride vary with different dosages in animal models. At low doses, the compound supports normal cellular functions and energy metabolism . At high doses, it can lead to adverse effects such as toxicity and disruption of metabolic processes . Studies have shown that there is a threshold beyond which the beneficial effects of thiamine monophosphate chloride diminish, and toxic effects become more pronounced .

Metabolic Pathways

Thiamine monophosphate chloride is involved in several metabolic pathways. It is converted to thiamine pyrophosphate by thiamine-phosphate kinase, which then participates in the catabolism of sugars and amino acids . Thiamine pyrophosphate acts as a coenzyme for transketolase in the pentose phosphate pathway, facilitating the production of ribose-5-phosphate and NADPH . Additionally, thiamine monophosphate chloride is involved in the citric acid cycle, where it supports the decarboxylation of pyruvate and alpha-ketoglutarate .

Transport and Distribution

Thiamine monophosphate chloride is transported and distributed within cells and tissues through specific transporters. The reduced folate carrier (RFC1) has been shown to mediate the transport of thiamine monophosphate chloride into cells . Once inside the cell, the compound can be converted to thiamine pyrophosphate or hydrolyzed to thiamine . Thiamine monophosphate chloride is also distributed to various tissues, including the brain, liver, and muscles, where it supports metabolic functions .

Subcellular Localization

Thiamine monophosphate chloride is localized in different subcellular compartments, including the cytosol and mitochondria . In the cytosol, it serves as a precursor for thiamine pyrophosphate, which is then transported into mitochondria to participate in energy metabolism . The subcellular localization of thiamine monophosphate chloride is essential for its role in supporting cellular functions and maintaining metabolic homeostasis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le monophosphate de thiamine (chlorure) (dihydrate) peut être synthétisé par phosphorylation de la thiamine à l'aide d'acide phosphorique. La réaction implique généralement l'utilisation du chlorhydrate de thiamine comme matière première, qui est ensuite mis à réagir avec l'acide phosphorique dans des conditions contrôlées pour obtenir le monophosphate de thiamine (chlorure) (dihydrate) .

Méthodes de production industrielle : La production industrielle du monophosphate de thiamine (chlorure) (dihydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la constance et la qualité du produit final. Le composé est ensuite purifié par cristallisation et séchage .

Analyse Des Réactions Chimiques

Types de réactions : Le monophosphate de thiamine (chlorure) (dihydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former du pyrophosphate de thiamine.

Réduction : Il peut être réduit en thiamine.

Substitution : L'ion chlorure peut être substitué par d'autres anions dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions impliquent souvent l'utilisation de nitrate d'argent pour remplacer l'ion chlorure par un ion nitrate.

Principaux produits :

Oxydation : Pyrophosphate de thiamine.

Réduction : Thiamine.

Substitution : Nitrate de monophosphate de thiamine.

4. Applications de la recherche scientifique

Le monophosphate de thiamine (chlorure) (dihydrate) a un large éventail d'applications dans la recherche scientifique :

Biologie : Étudié pour son rôle dans le métabolisme de la thiamine et ses effets sur les processus cellulaires.

5. Mécanisme d'action

Le monophosphate de thiamine (chlorure) (dihydrate) exerce ses effets en agissant comme précurseur du pyrophosphate de thiamine, une coenzyme impliquée dans le catabolisme des sucres et des acides aminés. Le composé est phosphorylé par la thiamine-phosphate kinase pour former du pyrophosphate de thiamine, qui participe ensuite à diverses réactions enzymatiques essentielles à la production d'énergie et aux processus métaboliques .

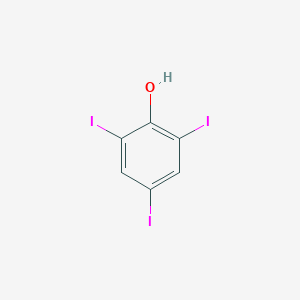

Composés similaires :

- Chlorhydrate de thiamine

- Pyrophosphate de thiamine

- Nitrate de monophosphate de thiamine

Comparaison :

- Chlorhydrate de thiamine : Une forme de thiamine plus couramment utilisée, principalement utilisée dans les compléments alimentaires et les produits pharmaceutiques.

- Pyrophosphate de thiamine : La forme active de la coenzyme de la thiamine, directement impliquée dans les processus métaboliques.

- Nitrate de monophosphate de thiamine : Un dérivé du monophosphate de thiamine présentant des propriétés similaires mais une composition anionique différente .

Unicité : Le monophosphate de thiamine (chlorure) (dihydrate) est unique en son rôle d'intermédiaire dans le métabolisme de la thiamine et sa composition spécifique en ion chlorure, qui peut influencer sa solubilité et sa réactivité dans diverses applications biochimiques et industrielles .

Comparaison Avec Des Composés Similaires

- Thiamine hydrochloride

- Thiamine pyrophosphate

- Thiamine monophosphate nitrate

Comparison:

- Thiamine hydrochloride: A more commonly used form of thiamine, primarily used in dietary supplements and pharmaceuticals.

- Thiamine pyrophosphate: The active coenzyme form of thiamine, directly involved in metabolic processes.

- Thiamine monophosphate nitrate: A derivative of thiamine monophosphate with similar properties but different anionic composition .

Uniqueness: Thiamine monophosphate (chloride) (dihydrate) is unique in its role as an intermediate in thiamine metabolism and its specific chloride ion composition, which can influence its solubility and reactivity in various biochemical and industrial applications .

Propriétés

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

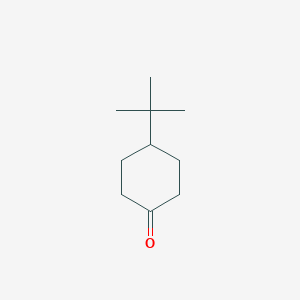

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thiamine monophosphate chloride interact with metal ions, and what structural insights can be derived from these interactions?

A: Thiamine monophosphate chloride (TMP) can form complexes with various metal ions, including Zn²⁺, Cd²⁺, and Hg²⁺. Research [] shows that the binding site for Hg²⁺ in these complexes is the N(1') nitrogen of the pyrimidine ring within the TMP molecule. This interaction was confirmed through X-ray crystallography studies of the HgL₂Cl₂ complex (L represents the deprotonated form of TMP). Additionally, ³¹P NMR spectroscopy proved to be a valuable tool in characterizing these complexes. The technique revealed that the ³¹P chemical shifts are sensitive to the state of the phosphate group in TMP, indicating potential direct bonding interactions between the phosphate group and Zn²⁺ or Cd²⁺ under specific conditions.

Q2: What analytical methods are employed to determine the presence and quantify Thiamine monophosphate chloride in complex matrices like pharmaceutical formulations?

A: Capillary Zone Electrophoresis (CZE) has been successfully applied for the routine analysis and quality control of multivitamin preparations containing Thiamine monophosphate chloride []. This method allows for the separation and quantification of various B-group vitamins, including TMP, in a single run. The optimized CZE method utilizes a 20 mM tetraborate buffer at pH 9.2 as the background electrolyte and UV detection at 214 nm. Validation studies demonstrated the method's reliability, with good precision, linearity, accuracy, and robustness for analyzing TMP in pharmaceutical samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)